molecular formula C10H9Cl2FO B14059500 1-Chloro-1-(2-chloro-6-(fluoromethyl)phenyl)propan-2-one

1-Chloro-1-(2-chloro-6-(fluoromethyl)phenyl)propan-2-one

Katalognummer: B14059500
Molekulargewicht: 235.08 g/mol
InChI-Schlüssel: KOIFENGGWOTWMW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Chloro-1-(2-chloro-6-(fluoromethyl)phenyl)propan-2-one is an organic compound with the molecular formula C10H9Cl2FO. This compound is characterized by the presence of both chlorine and fluorine atoms attached to a phenyl ring, making it a halogenated aromatic ketone. It is used in various chemical reactions and has applications in scientific research and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-1-(2-chloro-6-(fluoromethyl)phenyl)propan-2-one typically involves the chlorination of a precursor compound. One common method is the reaction of 2-chloro-6-(fluoromethyl)benzene with chloroacetone under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes using specialized equipment to ensure safety and efficiency. The reaction conditions, such as temperature, pressure, and the concentration of reagents, are optimized to maximize yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Chloro-1-(2-chloro-6-(fluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetone), and catalysts (e.g., palladium, copper).

    Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ether, tetrahydrofuran).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., water, acetic acid).

Major Products:

    Substitution: Substituted derivatives with different functional groups.

    Reduction: Alcohol derivatives.

    Oxidation: Carboxylic acids and other oxidized products.

Wissenschaftliche Forschungsanwendungen

1-Chloro-1-(2-chloro-6-(fluoromethyl)phenyl)propan-2-one has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis to introduce halogenated aromatic ketone moieties into target molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Wirkmechanismus

The mechanism of action of 1-Chloro-1-(2-chloro-6-(fluoromethyl)phenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The chlorine and fluorine atoms can participate in halogen bonding, while the carbonyl group can form hydrogen bonds or coordinate with metal ions. These interactions can influence the compound’s reactivity and its effects on biological systems.

Vergleich Mit ähnlichen Verbindungen

    1-Chloro-2-methyl-2-phenylpropane: Similar in structure but lacks the fluorine atom.

    Chloroacetone: A simpler chlorinated ketone with different reactivity.

    1-Chloro-2-fluorobenzene: Contains a similar halogenated aromatic ring but lacks the ketone group.

Uniqueness: 1-Chloro-1-(2-chloro-6-(fluoromethyl)phenyl)propan-2-one is unique due to the presence of both chlorine and fluorine atoms on the aromatic ring, which can significantly influence its chemical properties and reactivity. The combination of these halogens with the ketone group makes it a versatile compound for various applications in research and industry.

Eigenschaften

Molekularformel

C10H9Cl2FO

Molekulargewicht

235.08 g/mol

IUPAC-Name

1-chloro-1-[2-chloro-6-(fluoromethyl)phenyl]propan-2-one

InChI

InChI=1S/C10H9Cl2FO/c1-6(14)10(12)9-7(5-13)3-2-4-8(9)11/h2-4,10H,5H2,1H3

InChI-Schlüssel

KOIFENGGWOTWMW-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C(C1=C(C=CC=C1Cl)CF)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.